tert-Butyldiméthylsilyle

Vue d'ensemble

Description

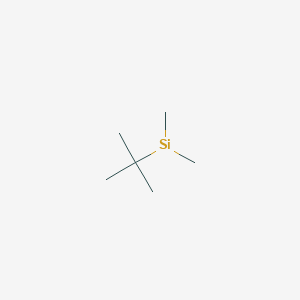

T-butyldimethylsilane chloride is an organosilicon compound with the formula (Me₃C)Me₂SiCl. It is a chlorosilane containing two methyl groups and a tert-butyl group. This compound is commonly used as a protecting reagent for alcohols in organic synthesis due to its stability and reactivity .

Applications De Recherche Scientifique

T-butyldimethylsilane chloride has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for alcohols in organic synthesis.

Biology: Employed in the derivatization of neurochemicals for GC-MS analysis.

Medicine: Utilized in the synthesis of pharmaceutical intermediates.

Industry: Applied in the production of specialty chemicals and materials .

Mécanisme D'action

Target of Action

t-Butyldimethylsilyl (TBDMS) is an organosilicon compound that primarily targets alcohols, amines, amides, and various carboxylic acids . It serves as a versatile protecting reagent in organic synthesis .

Mode of Action

TBDMS interacts with its targets by forming silyl ethers . The silylation process involves the reaction of TBDMS chloride (TBDMS-Cl) with alcohols, resulting in the formation of TBDMS ethers . This reaction is catalyzed by dimethylformamide (DMF) . The silyl ethers can be cleaved back to alcohols under acidic conditions or by treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .

Biochemical Pathways

TBDMS plays a crucial role in the protection of hydroxyl compounds . It is involved in the silylation of primary, secondary, and tertiary alcohols . The silylation process forms a protective group around the hydroxyl group, preventing it from reacting during subsequent steps in a synthetic pathway . This protection can be selectively removed when needed .

Pharmacokinetics

The pharmacokinetics of TBDMS derivatives are complex and depend on the specific compound and the conditions of administration . For instance, in the case of the anti-cancer drug silatecan 7-t-butyldimethylsilyl-10-hydroxycamptothecin (DB-67), the lactone form was found to be the predominant species in plasma . The clearance was constant with increasing dosage, and hematologic toxicities correlated with exposure .

Result of Action

The primary result of TBDMS action is the formation of silyl ethers , which serve as protective groups for sensitive functional groups in organic synthesis . This allows for selective reactions to occur in multi-step synthetic pathways . The silyl ethers can be selectively cleaved to yield the original functional groups when needed .

Action Environment

The action of TBDMS is influenced by various environmental factors. For instance, the silylation reaction is carried out in acetonitrile from 24 to 40°C . The stability of the TBDMS ethers varies with pH and temperature . They are stable to aqueous base, but may be converted back to the alcohols under acidic conditions (2:1 acetic acid/water at 25°C) .

Analyse Biochimique

Biochemical Properties

t-Butyldimethylsilyl plays a crucial role in biochemical reactions by acting as a protecting group for functional groups such as hydroxyl, amino, and carboxyl groups. It interacts with enzymes, proteins, and other biomolecules to form stable silyl ethers, which protect these functional groups from unwanted reactions during synthesis. For example, t-Butyldimethylsilyl chloride reacts with alcohols in the presence of a base to form t-Butyldimethylsilyl ethers, which are more resistant to hydrolysis compared to trimethylsilyl ethers . This interaction is essential in the synthesis of complex organic molecules, where selective protection and deprotection of functional groups are required.

Cellular Effects

t-Butyldimethylsilyl influences various cellular processes by modifying the functional groups of biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by protecting specific functional groups from enzymatic degradation or modification. For instance, the protection of hydroxyl groups in nucleosides by t-Butyldimethylsilyl can influence the stability and function of nucleic acids, thereby affecting gene expression and cellular metabolism . Additionally, t-Butyldimethylsilyl can impact cell signaling pathways by modifying the activity of enzymes involved in signal transduction.

Molecular Mechanism

The molecular mechanism of t-Butyldimethylsilyl involves the formation of stable silyl ethers through the reaction with functional groups such as hydroxyl, amino, and carboxyl groups. This reaction typically occurs in the presence of a base, which facilitates the nucleophilic attack on the silicon atom, leading to the formation of a silyl ether and the release of hydrochloric acid . The stability of t-Butyldimethylsilyl ethers is attributed to the steric hindrance provided by the tert-butyl group, which protects the silicon atom from nucleophilic attack and hydrolysis . This stability is crucial for the selective protection of functional groups during complex organic synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of t-Butyldimethylsilyl can change over time due to its stability and degradation properties. Studies have shown that t-Butyldimethylsilyl groups are stable under various conditions, including acidic and basic environments, making them suitable for long-term protection of functional groups . Prolonged exposure to strong acids or bases can lead to the degradation of t-Butyldimethylsilyl ethers, resulting in the release of the protected functional groups . This temporal stability is essential for maintaining the integrity of protected biomolecules during extended synthesis processes.

Dosage Effects in Animal Models

The effects of t-Butyldimethylsilyl vary with different dosages in animal models. At low doses, t-Butyldimethylsilyl is generally well-tolerated and does not exhibit significant toxic effects. At high doses, it can cause adverse effects such as cytotoxicity and disruption of cellular functions . Studies have shown that the threshold for toxic effects varies depending on the specific animal model and the route of administration. It is important to carefully control the dosage of t-Butyldimethylsilyl in experimental settings to avoid potential toxicity and ensure accurate results.

Metabolic Pathways

t-Butyldimethylsilyl is involved in various metabolic pathways, particularly in the protection and modification of amino acids and other biomolecules. For example, t-Butyldimethylsilyl derivatization is used in gas chromatography-mass spectrometry (GC-MS) to analyze metabolic flux in cells . This process involves the formation of t-Butyldimethylsilyl derivatives of amino acids, which are then analyzed to determine the metabolic pathways and fluxes in cells. The interaction of t-Butyldimethylsilyl with enzymes and cofactors in these pathways can influence the overall metabolic activity and flux of metabolites.

Transport and Distribution

t-Butyldimethylsilyl is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound can be selectively transported to specific cellular compartments, where it exerts its protective effects on functional groups . The distribution of t-Butyldimethylsilyl within cells is influenced by its chemical properties, such as solubility and stability, as well as the presence of specific transporters and binding proteins that facilitate its movement across cellular membranes . This selective transport and distribution are crucial for the targeted protection of biomolecules in different cellular compartments.

Subcellular Localization

The subcellular localization of t-Butyldimethylsilyl is determined by its interactions with targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, t-Butyldimethylsilyl can be localized to the nucleus, mitochondria, or endoplasmic reticulum, where it protects functional groups of nucleic acids, proteins, and other biomolecules . The localization of t-Butyldimethylsilyl within specific subcellular compartments can influence its activity and function, as well as the overall cellular processes it affects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

T-butyldimethylsilane chloride is synthesized by reacting tert-butyl chloride with dimethylchlorosilane. The reaction typically occurs in the presence of a catalyst such as aluminum chloride. The process involves the following reaction:

(CH₃)₃CCl + (CH₃)₂SiHCl→(CH₃)₃CSi(CH₃)₂Cl + HCl

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods

In industrial settings, the production of t-butyldimethylsilyl chloride involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

T-butyldimethylsilane chloride undergoes various types of chemical reactions, including:

Substitution Reactions: Reacts with alcohols to form t-butyldimethylsilyl ethers.

Hydrolysis: Reacts with water to form t-butyldimethylsilanol and hydrochloric acid.

Oxidation and Reduction: Can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Alcohols: Reacts with alcohols in the presence of a base to form t-butyldimethylsilyl ethers.

Water: Hydrolyzes in the presence of water to form t-butyldimethylsilanol.

Oxidizing Agents: Can be oxidized using agents like potassium permanganate.

Major Products Formed

T-butyldimethylsilane Ethers: Formed by the reaction with alcohols.

t-Butyldimethylsilanol: Formed by hydrolysis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Trimethylsilyl Chloride: Less bulky and more reactive compared to t-butyldimethylsilyl chloride.

Triisopropylsilyl Chloride: More sterically hindered and less reactive.

tert-Butyldiphenylsilyl Chloride: Similar steric properties but different electronic properties.

Uniqueness

T-butyldimethylsilane chloride is unique due to its balance of steric hindrance and reactivity, making it an ideal protecting group for alcohols in various synthetic applications .

Propriétés

InChI |

InChI=1S/C6H15Si/c1-6(2,3)7(4)5/h1-5H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMRJRBKQSSXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29681-57-0 | |

| Record name | tert-Butyldimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: TBDMS ethers offer several advantages:

- Selectivity: TBDMSCl reacts preferentially with primary hydroxyl groups in the absence of catalysts like imidazole. [, ] This allows for selective protection strategies in polyhydroxylated molecules like carbohydrates.

- Stability: TBDMS ethers exhibit good stability under various reaction conditions, including those used for glycosylation reactions. [, ]

- Cleavage: They can be readily cleaved under mild conditions using fluoride ions (e.g., tetrabutylammonium fluoride). []

A: Imidazole acts as a catalyst, increasing the reactivity of TBDMSCl and enabling the silylation of less reactive hydroxyl groups, such as secondary alcohols. [, ]

A: Yes, TBDMS can migrate between trans-diaxial hydroxyl groups under basic conditions. [] This rearrangement should be considered during deprotection steps.

A: TBDMS derivatization enhances the volatility and thermal stability of these compounds, making them suitable for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis. [, , , , , , ]

ANone:

- Increased Molecular Ion Abundance: TBDMS derivatives generally exhibit more abundant molecular ions (M+) than their TMS counterparts, providing valuable information about molecular weight. [, , ]

- Characteristic Fragment Ions: The presence of the t-butyl group leads to specific fragment ions (e.g., [M-57]+), which are useful for structural elucidation and identification. [, , ]

- Higher Retention Indices: TBDMS derivatives have higher retention indices on GC columns, allowing for better separation of complex mixtures. []

ANone:

- Contaminants: Commercial MTBSTFA reagents containing t-BDMCS can have contaminants that interfere with analysis, highlighting the importance of using high-purity reagents. []

- Limited Sensitivity for Certain Compounds: While TBDMS derivatives generally improve GC-MS sensitivity, they may be less sensitive than other derivatives for certain analytes, such as cannabinoids. []

ANone: TBDMS is employed as a protecting group in various synthetic transformations, enabling the selective manipulation of functional groups.

- Glycosylation Reactions: TBDMS ethers are compatible with glycosylation conditions, allowing the construction of oligosaccharides and glycoconjugates. [, ]

- Wittig Reactions: TBDMS-protected aldehydes can participate in Wittig reactions, as demonstrated in the synthesis of amphotericin B aglycon segments. []

- Anionic Polymerization: TBDMS-protected monomers can undergo anionic polymerization, yielding polymers with tailored properties after deprotection. []

ANone: The molecular formula of TBDMSCl is C6H17ClSi, and its molecular weight is 150.74 g/mol.

ANone:

A: TBDMS ethers are generally stable under neutral and basic conditions but can be cleaved by acids and fluoride ions. [] Their stability is influenced by the structure of the protected molecule and reaction conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

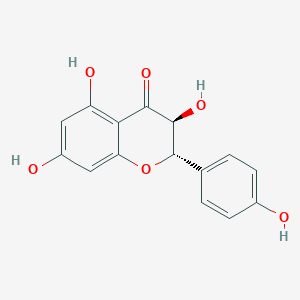

![2-(4-methoxyanilino)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B1241072.png)

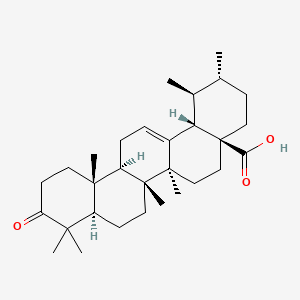

![2-chloro-5-[(2E)-2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1241073.png)

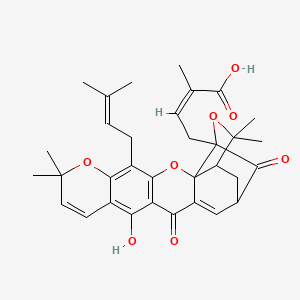

![6-amino-5[N-methylformylamino]-1-methyluracil](/img/structure/B1241088.png)